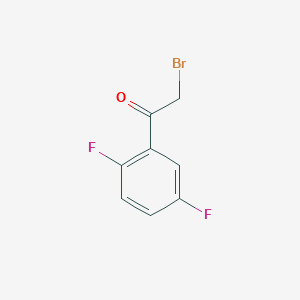

2-Bromo-1-(2,5-difluorophenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

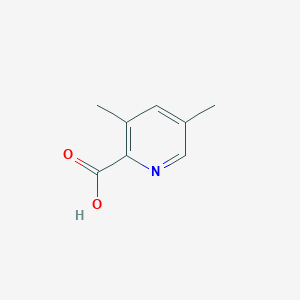

The compound 2-Bromo-1-(2,5-difluorophenyl)ethanone is a brominated acetophenone derivative with two fluorine atoms on the aromatic ring. While the provided papers do not directly discuss this specific compound, they do provide insights into similar brominated acetophenone derivatives and their chemical properties, synthesis, and potential applications. These compounds are of interest due to their potential use in various chemical reactions and as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of brominated acetophenone derivatives can involve halogen exchange reactions, as seen in the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone . This method could potentially be adapted for the synthesis of 2-Bromo-1-(2,5-difluorophenyl)ethanone. Additionally, the Friedel–Crafts-type alkylation is another method that could be employed, as demonstrated in the synthesis of thioesters, benzophenones, and xanthones using bromodifluoro(phenylsulfanyl)methane . This approach might be relevant for introducing the bromo and ketone functional groups onto the aromatic ring.

Molecular Structure Analysis

The molecular structure of brominated acetophenones can be optimized using computational methods such as Gaussian09 software, as shown in the study of a pyrazole derivative . The geometrical parameters obtained from such calculations can be in agreement with X-ray diffraction (XRD) data. For 2-Bromo-1-(2,5-difluorophenyl)ethanone, similar computational methods could be used to predict the molecular structure and optimize the geometry.

Chemical Reactions Analysis

Brominated acetophenones can undergo various chemical reactions to form new derivatives. For instance, 2-bromo-1-(3,4-dimethylphenyl)ethanone was converted to thiazole derivatives through reactions with different reagents . This indicates that the brominated acetophenone core can be a versatile intermediate for the synthesis of a wide range of compounds, including those with potential fungicidal activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated acetophenones can be characterized using spectroscopic methods such as IR, UV, EIMS, 13C NMR, and 1H NMR . These techniques can confirm the structure of the synthesized compounds and measure physical constants such as density, refractive index, boiling point, and melting point . For 2-Bromo-1-(2,5-difluorophenyl)ethanone, similar analytical methods would be essential to confirm its synthesis and to understand its properties.

科学的研究の応用

Nucleophilic Substitution Reactions

A computational study investigated the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromoacetophenone and derivatives with different phenyl substituents. This study utilized Density Functional Theory (DFT) calculations to explore the mechanism, electronic structure, and reactivity of these compounds, highlighting their importance in synthesizing nitrogen-containing heterocycles (Erdogan & Erdoğan, 2019).

Enantioselective Synthesis

Research on the synthesis of enantiomerically pure compounds from brominated precursors, such as 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, showcases the role of brominated intermediates in producing optically active compounds. Such processes are crucial for the development of pharmaceuticals and agrochemicals with specific enantiomeric purity (Zhang et al., 2014).

Biotransformation Processes

A study described the use of a new Acinetobacter sp. isolate for the highly enantioselective synthesis of a chiral intermediate of Miconazole, demonstrating the potential of brominated compounds in microbial biotransformation processes. This approach highlights the utility of brominated intermediates in producing chiral compounds for pharmaceutical applications (Miao et al., 2019).

特性

IUPAC Name |

2-bromo-1-(2,5-difluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFUWMFXQRHHPJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)CBr)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380839 |

Source

|

| Record name | 2-Bromo-1-(2,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(2,5-difluorophenyl)ethanone | |

CAS RN |

258513-41-6 |

Source

|

| Record name | 2-Bromo-1-(2,5-difluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

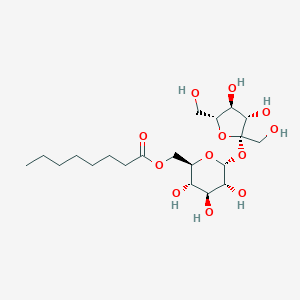

![(E)-But-2-enedioic acid;6-methyl-11-(2-pyrrolidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B123074.png)

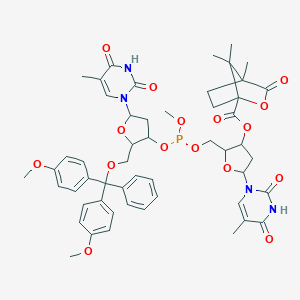

![(2Z)-6-methyl-2-[(4S,8S,9R,10S,13R,14R,16S)-4,10,14-trimethyl-3,11-dioxo-16-propanoyloxy-1,2,4,5,6,7,8,9,12,13,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B123096.png)

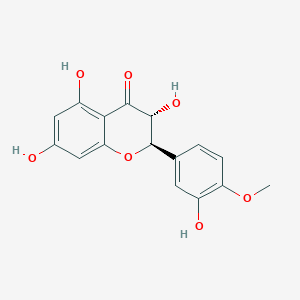

![ethyl 6-HYDROXY-7-METHYL-6H-[1,2,5]OXADIAZOLO[3,4-E]INDOLE-8-CARBOXYLATE](/img/structure/B123104.png)